molecular formula C9H10BrNO2 B2695344 Methyl N-[4-(bromomethyl)phenyl]carbamate CAS No. 1891072-54-0

Methyl N-[4-(bromomethyl)phenyl]carbamate

Cat. No.: B2695344
CAS No.: 1891072-54-0
M. Wt: 244.088
InChI Key: XUKIVPRPJHTDHK-UHFFFAOYSA-N
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Description

Methyl N-[4-(bromomethyl)phenyl]carbamate: is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a carbamate group. This compound is used in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-[4-(bromomethyl)phenyl]carbamate typically involves the bromination of a methyl phenyl carbamate precursor. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl N-[4-(bromomethyl)phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield carbamate derivatives, while oxidation reactions can produce brominated phenyl carbamates with additional functional groups.

Scientific Research Applications

Chemistry: Methyl N-[4-(bromomethyl)phenyl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating complex molecules in medicinal chemistry and materials science .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form covalent bonds with nucleophiles makes it useful in probing active sites of enzymes and other biomolecules .

Medicine: Its unique structure allows for the creation of derivatives with enhanced biological activity and selectivity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of Methyl N-[4-(bromomethyl)phenyl]carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromomethyl group is particularly reactive, allowing it to interact with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling .

Molecular Targets and Pathways: The compound targets nucleophilic sites on enzymes and proteins, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter protein function, making it useful in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

  • Methyl N-[4-(chloromethyl)phenyl]carbamate
  • Methyl N-[4-(iodomethyl)phenyl]carbamate
  • Methyl N-[4-(fluoromethyl)phenyl]carbamate

Comparison: Methyl N-[4-(bromomethyl)phenyl]carbamate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in chemical reactions. For example, the bromomethyl group is more reactive in nucleophilic substitution reactions compared to the chloromethyl group, making it a preferred choice in certain synthetic applications .

Properties

IUPAC Name

methyl N-[4-(bromomethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)11-8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKIVPRPJHTDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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